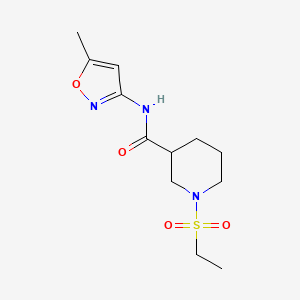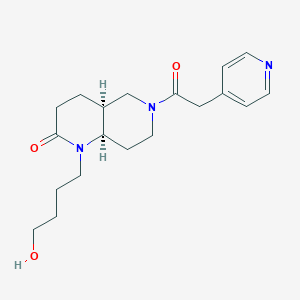
1-(ethylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(ethylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been extensively studied for its potential therapeutic applications in cancer treatment and other diseases.
Wirkmechanismus
1-(ethylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide works by inhibiting the activity of HDAC enzymes, which are responsible for the deacetylation of histone proteins. This leads to the re-expression of tumor suppressor genes that are silenced in cancer cells, as well as the downregulation of oncogenes that promote cancer cell growth and survival. This compound also induces DNA damage and cell cycle arrest in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It induces the acetylation of histone proteins, leading to changes in gene expression that promote apoptosis and inhibit cancer cell growth and survival. This compound also induces DNA damage and cell cycle arrest, leading to apoptosis in cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-(ethylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide for lab experiments is its high purity and yield, which allows for accurate dosing and reproducible results. Additionally, this compound has been extensively studied in preclinical and clinical trials, making it a well-characterized compound for research. One limitation of this compound is its potential toxicity, which can limit its use in certain experimental systems.
Zukünftige Richtungen
There are a number of future directions for research on 1-(ethylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide. One area of interest is the development of combination therapies that include this compound and other drugs, such as chemotherapy agents or immune checkpoint inhibitors. Another area of interest is the development of new HDAC inhibitors that have improved efficacy and reduced toxicity compared to this compound. Additionally, further research is needed to fully understand the mechanisms by which this compound induces apoptosis and sensitizes cancer cells to other therapies.
Synthesemethoden
The synthesis of 1-(ethylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with N,N-diisopropylethylamine (DIPEA) and oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with piperidine and ethylsulfonyl chloride to yield this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-(ethylsulfonyl)-N-(5-methyl-3-isoxazolyl)-3-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting HDAC activity, leading to the re-expression of tumor suppressor genes and the downregulation of oncogenes. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy option.
Eigenschaften
IUPAC Name |
1-ethylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c1-3-20(17,18)15-6-4-5-10(8-15)12(16)13-11-7-9(2)19-14-11/h7,10H,3-6,8H2,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEOKBFMWSUHDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC(C1)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-(4-chlorophenyl)-2-[(1-ethyl-1H-pyrazol-4-yl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5368270.png)
![N-cyclopropyl-2-[1-(2-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5368272.png)
![[1-(1-benzoyl-2-phenylvinyl)-2(1H)-pyridinylidene]malononitrile](/img/structure/B5368278.png)
![4-(cyclohexylmethyl)-3-[2-oxo-2-(2,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethyl]-2-piperazinone](/img/structure/B5368284.png)


![4-{[4-(3-bromophenyl)-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5368310.png)
![[3-(4-fluorobenzyl)-3-piperidinyl]methanol hydrochloride](/img/structure/B5368311.png)


![1-(ethylsulfonyl)-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5368339.png)
![4-[(methylsulfonyl)amino]-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B5368343.png)
![3-benzyl-3-[2-(2,5-dihydro-1H-pyrrol-1-yl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B5368345.png)
![4-[4-(2,3-dimethoxybenzoyl)-1-piperazinyl]-6-methyl-2-(1-piperidinyl)pyrimidine](/img/structure/B5368352.png)